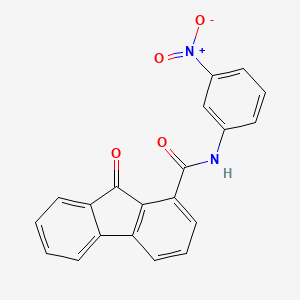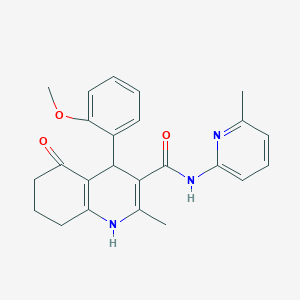![molecular formula C19H14BrNO6 B5030739 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5030739.png)
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a derivative of the natural product curcumin, which has been shown to possess anti-inflammatory and anti-cancer properties.
作用機序
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid exerts its therapeutic effects through multiple mechanisms of action. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDACs, which are involved in cancer progression and inflammation. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to have various biochemical and physiological effects in animal models. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce tumor growth and angiogenesis in cancer models. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. In Alzheimer's disease models, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce amyloid beta accumulation and improve cognitive function. In diabetes models, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
One advantage of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid is its potential therapeutic applications in various diseases. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
For research on 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid include further studies on its safety and efficacy in human clinical trials. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid are needed to determine the optimal dosing and administration route. Further studies on the mechanism of action of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid are also needed to fully understand its therapeutic potential. Finally, studies on the synthesis of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid derivatives with improved solubility and bioavailability are needed to enhance its therapeutic potential.
合成法
The synthesis of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid involves the reaction of curcumin with 3-bromo-4-(carboxymethoxy)-5-methoxybenzaldehyde and malononitrile. The reaction is carried out in the presence of a base and a solvent such as ethanol or dimethylformamide. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
科学的研究の応用
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In Alzheimer's disease research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In diabetes research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
特性
IUPAC Name |
4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO6/c1-26-16-8-11(7-15(20)18(16)27-10-17(22)23)6-14(9-21)12-2-4-13(5-3-12)19(24)25/h2-8H,10H2,1H3,(H,22,23)(H,24,25)/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYYDGODDEBBA-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5030695.png)
![N-[bis(4-fluorophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)
![5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5030708.png)


![3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5030726.png)

![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)